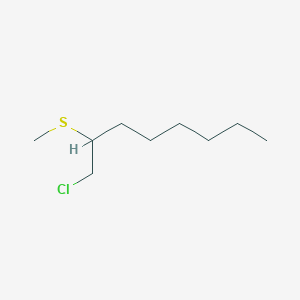
1-Chloro-2-(methylsulfanyl)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(methylsulfanyl)octane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to an octane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(methylsulfanyl)octane can be synthesized through several methods. One common approach involves the chlorination of 2-(methylsulfanyl)octane. This reaction typically employs chlorine gas (Cl₂) under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the chloroalkane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the production process.
化学反应分析
Types of Reactions: 1-Chloro-2-(methylsulfanyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like H₂O₂ or KMnO₄ in acidic or neutral conditions.
Major Products Formed:
Substitution: Products such as 2-(methylsulfanyl)octanol or 2-(methylsulfanyl)octylamine.
Oxidation: Products such as 1-chloro-2-(methylsulfinyl)octane or 1-chloro-2-(methylsulfonyl)octane.
科学研究应用
1-Chloro-2-(methylsulfanyl)octane has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biochemical pathways.
作用机制
The mechanism of action of 1-chloro-2-(methylsulfanyl)octane involves its reactivity with various nucleophiles and oxidizing agents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. These reactions are crucial in determining the compound’s behavior and applications in different contexts .
相似化合物的比较
1-Chlorooctane: Similar in structure but lacks the methylsulfanyl group, making it less reactive in oxidation reactions.
2-Chloro-1-(methylsulfanyl)octane: A positional isomer with different reactivity due to the position of the chlorine atom.
1-Bromo-2-(methylsulfanyl)octane: Similar but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Uniqueness: 1-Chloro-2-(methylsulfanyl)octane is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
属性
CAS 编号 |
112762-76-2 |
|---|---|
分子式 |
C9H19ClS |
分子量 |
194.77 g/mol |
IUPAC 名称 |
1-chloro-2-methylsulfanyloctane |
InChI |
InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8H2,1-2H3 |
InChI 键 |
VNWHONVAQUKEMD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCl)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


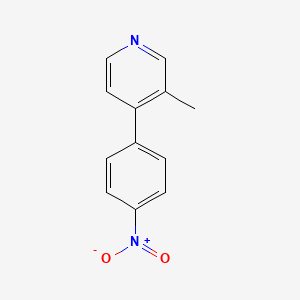
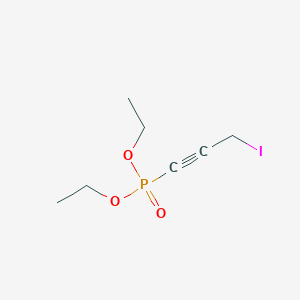
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)
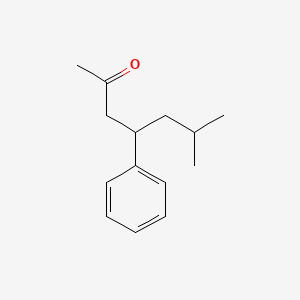
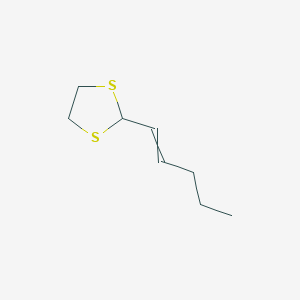
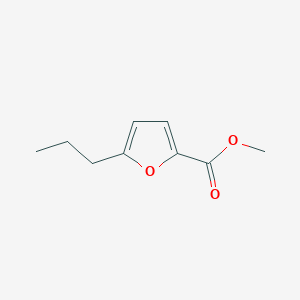
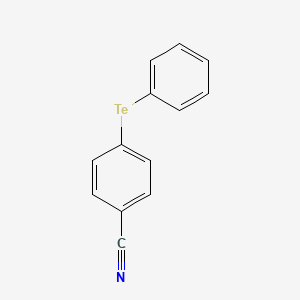
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
